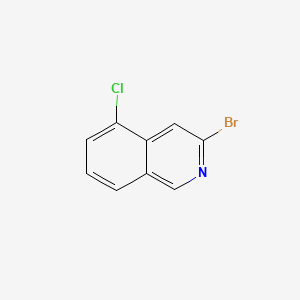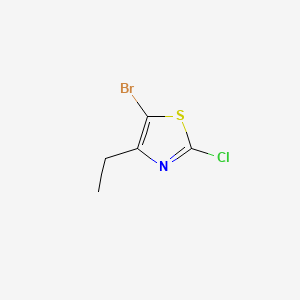
2-Bromo-3-iodo-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid .Molecular Structure Analysis
The molecular formula of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The InChI Key is OFGSIPQYQUVVPL-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from 3-Bromo-5-iodopyridine .Physical And Chemical Properties Analysis
“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is slightly soluble in water . It is light sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Applications De Recherche Scientifique
Spectroscopic and Optical Studies
A study conducted by Vural and Kara (2017) focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. The study also involved density functional theory (DFT) for exploring the geometric structure, vibrational frequencies, and chemical shifts. Additionally, the non-linear optical (NLO) properties were determined, suggesting potential applications in material science and optical engineering (Vural & Kara, 2017).
Organic Synthesis and Functionalization
In organic chemistry, the functionalization of halogenated pyridines has been a topic of interest. Cottet et al. (2004) explored the metalations and functionalizations of various halogenated (trifluoromethyl)pyridines, including 2-bromo-5-(trifluoromethyl)pyridine. Their work demonstrated the conversion of these compounds into carboxylic acids through selective deprotonation and carboxylation, highlighting the versatility of these compounds in synthesizing complex organic molecules (Cottet et al., 2004).
Halogen Bonding and Molecular Structures
The formation of self-complementary halogen-bonded dimers in the solid state has been studied by Oburn et al. (2015). They investigated a series of iodo- and bromo-phenylethynylpyridines, which included perfluoroiodo- and perfluorobromophenylethynyl derivatives. Their research provides insights into the structural aspects of halogen bonding, which is crucial for the development of new materials and understanding intermolecular interactions (Oburn et al., 2015).
Antimicrobial and DNA Interaction Studies
The antimicrobial activities and DNA interaction capabilities of 5-Bromo-2-(trifluoromethyl)pyridine were examined by Vural and Kara (2017). Their work included testing the molecule's effect on pBR322 plasmid DNA and its antimicrobial activities using the minimal inhibitory concentration method. This study opens pathways to exploring halogenated pyridines in biomedical applications, particularly in antimicrobial therapy and genetic studies (Vural & Kara, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-3-iodo-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKOHHCEWRXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673518 |
Source


|
| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
CAS RN |
1214323-90-6 |
Source


|
| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

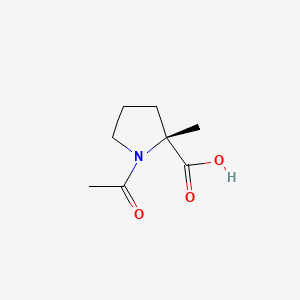
![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)
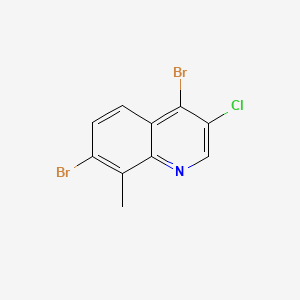
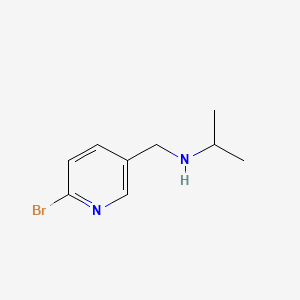
![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)
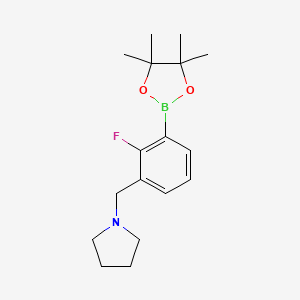
![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)
